Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate
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Overview
Description
Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is an organic compound with the molecular formula C15H19ClO2. It is a derivative of cyclohexane, featuring a chlorophenyl group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate typically involves the esterification of 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and reuse of solvents and catalysts are crucial for sustainable production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(4-hydroxyphenyl)cyclohexyl)acetate
- Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
Comparison: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is unique due to the presence of both a chlorophenyl group and a cyclohexyl ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C15H19ClO2 |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)cyclohexyl]acetate |
InChI |
InChI=1S/C15H19ClO2/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12H,2-5,10H2,1H3 |
InChI Key |
CGPOAIZCWIUHQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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